molecular formula C15H22N2O2 B1273654 Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate CAS No. 306937-22-4

Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate

Cat. No.: B1273654
CAS No.: 306937-22-4
M. Wt: 262.35 g/mol
InChI Key: WXYBQSXOZUFNJY-UHFFFAOYSA-N
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Description

Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate is a chemical compound with the molecular formula C15H22N2O2. It is a pale-yellow to yellow-brown solid with a melting point of 42-46°C

Scientific Research Applications

Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Safety and Hazards

Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate typically involves the reaction of 1-(3-Aminobenzyl)piperidine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(3-Aminophenyl)Piperidine-4-Carboxylate: Similar structure but different substitution pattern.

    Ethyl 1-(3-Aminobenzyl)Piperidine-3-Carboxylate: Similar structure but different position of the carboxylate group.

    Ethyl 1-(4-Aminobenzyl)Piperidine-4-Carboxylate: Similar structure but different position of the amino group.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Properties

IUPAC Name

ethyl 1-[(3-aminophenyl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-19-15(18)13-6-8-17(9-7-13)11-12-4-3-5-14(16)10-12/h3-5,10,13H,2,6-9,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYBQSXOZUFNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384180
Record name Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306937-22-4
Record name Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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